molecular formula C14H12N4O2S2 B5878358 N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5878358
M. Wt: 332.4 g/mol
InChI Key: ZAEZQYFMFOLOLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea and related compounds typically involves reactions between specific thiadiazole derivatives and isocyanates or equivalent reagents. A common approach includes the reaction of amino-thiadiazole with benzoyl isocyanate derivatives under controlled conditions to produce the target urea compounds. This method allows for the introduction of various substituents, enabling the synthesis of a wide range of derivatives with different physical and chemical properties (Li & Chen, 2008).

Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the urea scaffold in these molecules is essentially planar due to the presence of intramolecular N-H⋯O hydrogen bonding. Additionally, intermolecular hydrogen bonding and π-π stacking interactions contribute to the stabilization of the crystal structure, leading to the formation of one-dimensional chains or two-dimensional layers depending on the specific substituents and conditions (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including nucleophilic addition, substitution, and hydrogen bonding interactions. These reactions are essential for further functionalization of the molecule and for modulating its physical and chemical properties. The presence of the thiadiazole ring and urea functionality allows for the formation of hydrogen bonds, enhancing solubility and reactivity in different environments (Smith, El‐Hiti, & Alshammari, 2013).

Physical Properties Analysis

The physical properties of N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea derivatives, such as melting points, solubility, and crystal structure, are significantly influenced by the nature of the substituents on the thiadiazole and phenyl rings. These properties are critical for determining the compound's suitability for various applications, including its potential use in organic electronics and pharmacology. Detailed analysis and characterization techniques, including differential scanning calorimetry (DSC) and solubility tests, are used to assess these properties (Guo et al., 2012).

Chemical Properties Analysis

The chemical properties of N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea, such as reactivity, stability, and hydrogen bonding capacity, are pivotal for its interaction with biological targets and materials. The urea linkage and thiadiazole moiety contribute to its unique chemical behavior, enabling specific interactions with enzymes, receptors, or substrates in various chemical and biological contexts. These interactions can be tailored by modifying the substituents, offering a versatile platform for developing new compounds with desired chemical properties (Tatsuta et al., 1994).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-20-10-6-4-9(5-7-10)15-13(19)16-14-18-17-12(22-14)11-3-2-8-21-11/h2-8H,1H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEZQYFMFOLOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330548
Record name 1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea

CAS RN

428477-52-5
Record name 1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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